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Compound of Interest

Compound Name: 5-Chloro-3-hydroxypyridine

CAS No.: 74115-12-1

Cat. No.: B146418 Get Quote

Executive Summary
This guide provides a comprehensive technical analysis of 5-chloropyridin-3-ol (commonly 5-
Chloro-3-hydroxypyridine), a critical heterocyclic scaffold in medicinal chemistry. Unlike its 2-

and 4-isomers, this molecule exhibits unique tautomeric behavior that influences its lipophilicity

and binding affinity in drug targets. This document details its IUPAC nomenclature logic,

physicochemical properties, a high-fidelity synthesis protocol via the Sandmeyer reaction, and

its application as a divergent building block in the synthesis of bioactive agents.

Part 1: Nomenclature and Structural Dynamics
IUPAC Nomenclature Logic
While "5-Chloro-3-hydroxypyridine" is chemically unambiguous, the Preferred IUPAC Name

(PIN) follows specific hierarchy rules for heterocycles.

Principal Functional Group: The hydroxyl group (-OH) takes precedence over the halogen,

determining the suffix -ol.

Parent Hydride: The nitrogen-containing ring is pyridine.

Numbering: The nitrogen atom is position 1. The ring is numbered to give the principal

functional group (OH) the lowest possible locant.
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N = 1

C-OH = 3 (preferred over higher numbers)

C-Cl = 5[1]

Result:5-chloropyridin-3-ol.

Tautomerism: The "Hidden" Zwitterion
A critical distinction for drug design is the tautomeric behavior of 3-hydroxypyridines compared

to 2- or 4-hydroxypyridines.

2-/4-isomers: Exist predominantly as neutral pyridones (lactams) due to favorable amide-like

resonance.

3-isomer (5-chloropyridin-3-ol): Cannot form a neutral pyridone because the keto-form would

require a hydrogen on the nitrogen, resulting in a charge-separated zwitterion (NH⁺/O⁻).

Consequently, 5-chloropyridin-3-ol exists primarily as the enol (hydroxyl) form in non-polar

solvents and the solid state, but equilibrates with the zwitterion in aqueous media. This impacts

membrane permeability (LogD) and must be accounted for in docking simulations.
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Figure 1: Solvent-dependent tautomeric equilibrium of 3-hydroxypyridine derivatives.

Part 2: Physicochemical Profile[2]
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The following data is essential for calculating ADME (Absorption, Distribution, Metabolism,

Excretion) parameters.

Property Value Context for Drug Design

CAS Number 74115-12-1 Unique identifier for sourcing.

Molecular Formula C₅H₄ClNO
Low molecular weight fragment

(<150 Da).

Molecular Weight 129.54 g/mol
Ideal for Fragment-Based Drug

Discovery (FBDD).

pKa (OH) ~8.8 - 9.1
Weakly acidic; exists as anion

at basic pH.

pKa (NH) ~3.0 Weakly basic pyridine nitrogen.

LogP (Oct/Water) 1.6
Moderate lipophilicity; good

membrane permeability.

H-Bond Donors 1 The hydroxyl group.

H-Bond Acceptors 2
Pyridine nitrogen and hydroxyl

oxygen.

Part 3: High-Fidelity Synthesis Protocol
While direct chlorination of 3-hydroxypyridine is possible, it often yields a mixture of 2-chloro

and 5-chloro isomers that are difficult to separate. The Sandmeyer Route via 3-amino-5-

chloropyridine is recommended for high regioselectivity and purity.

Protocol: Diazotization-Hydrolysis Sequence
Objective: Convert 3-amino-5-chloropyridine to 5-chloropyridin-3-ol.

Reagents:

Starting Material: 3-Amino-5-chloropyridine (1.0 eq)

Sodium Nitrite (
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) (1.2 eq)

Sulfuric Acid (

) (aqueous, 10-20%)

Solvent: Water[2][3]

Step-by-Step Methodology:

Acidification: Dissolve 3-amino-5-chloropyridine in dilute

at 0°C. The temperature must be controlled to prevent premature decomposition of the
diazonium salt.

Diazotization: Dropwise add an aqueous solution of

while maintaining the temperature below 5°C. Stir for 30 minutes to ensure formation of the
diazonium intermediate (

).

Hydrolysis (Critical Step): Slowly warm the reaction mixture to 60-80°C. The diazonium

group is displaced by water (

-like mechanism), evolving nitrogen gas (

).

Observation: Evolution of bubbles indicates reaction progress.

Neutralization & Extraction:

Cool the solution to room temperature.

Carefully adjust pH to ~5-6 (isoelectric point vicinity) using

or NaOH. Note: Do not make too basic (pH > 10) or the product will form a water-soluble
phenolate anion.

Extract with Ethyl Acetate (3x).
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Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from ethanol/water if necessary.
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Figure 2: Regioselective synthesis via the Sandmeyer reaction.

Part 4: Reactivity & Functionalization
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5-Chloropyridin-3-ol serves as a divergent scaffold. The chemical orthogonality between the

hydroxyl group and the chloro-substituent allows for sequential functionalization.

O-Alkylation (Ether Synthesis)
The hydroxyl group is nucleophilic.

Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.

Conditions:

/ DMF / Alkyl Halide.

Application: Modulating solubility or targeting specific receptor pockets.

C-C Bond Formation (Cross-Coupling)
The chloride at the 5-position is an electrophile for palladium-catalyzed coupling, though it is

less reactive than a bromide or iodide.

Reaction: Suzuki-Miyaura Coupling.

Catalyst System:

or Buchwald precatalysts (e.g., XPhos Pd G2) are often required to activate the aryl chloride.

Significance: Allows attachment of biaryl systems common in kinase inhibitors.

Part 5: Medicinal Chemistry Applications[2][6][7][8]
[9]
Bioisosterism
The 5-chloropyridin-3-ol core is often used as a bioisostere for:

Phenols: The pyridine nitrogen reduces electron density on the ring, altering the pKa of the

hydroxyl group compared to a standard phenol, potentially improving metabolic stability

against glucuronidation.
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3-Chlorophenyl moieties: Adding polarity (N-atom) to improve solubility while maintaining

sterics.

Pharmacological Relevance
This scaffold appears in the development of:

Nicotinic Acetylcholine Receptor (nAChR) Agonists: The 3-pyridyl ether motif is classic for

nAChR binding (resembling nicotine).

Kinase Inhibitors: Used as a "hinge binder" where the pyridine nitrogen accepts a hydrogen

bond and the hydroxyl (or its ether derivative) projects into the solvent front or hydrophobic

pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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